Ansatrienin B

Description

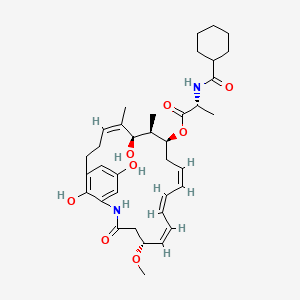

Structure

3D Structure

Properties

CAS No. |

80111-48-4 |

|---|---|

Molecular Formula |

C36H50N2O8 |

Molecular Weight |

638.8 g/mol |

IUPAC Name |

[(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5-,12-7-,18-11-,23-14-/t24-,25+,29-,31-,33-/m0/s1 |

InChI Key |

VVJDHJZQBGWPEQ-UVDHFMOUSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C/C=C\C=C/C=C\[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |

Canonical SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Synonyms |

ansatrienin B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ansatrienin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin B, also known as Mycotrienin II, is a member of the ansamycin class of antibiotics isolated from Streptomyces species.[1] This class of natural products is characterized by a macrocyclic lactam structure. This compound exhibits a range of biological activities, including antifungal and antitumor properties.[1] Notably, it is a potent inhibitor of osteoclastic bone resorption, making it a molecule of significant interest in the development of therapeutics for bone-related diseases.[1] This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including the experimental data and methodologies used for its elucidation.

Chemical Structure and Properties

This compound is a complex macrocyclic lactam with a 21-membered ring. Its molecular formula is C₃₆H₅₀N₂O₈, corresponding to a molecular weight of 638.8 g/mol .[2] The structure incorporates a hydroquinone moiety, a triene system, and a cyclohexanecarbonyl-D-alanine side chain.[3]

The systematic IUPAC name for this compound is [(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate.[2] This nomenclature defines the absolute stereochemistry at the eight chiral centers and the geometry of the four double bonds within the macrocycle.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₀N₂O₈ | [2] |

| Molecular Weight | 638.8 g/mol | [2] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |

Stereochemistry

The complex three-dimensional arrangement of atoms in this compound is crucial for its biological activity. The stereochemistry has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The molecule contains eight stereocenters and four geometric isomers in the triene chain.

The absolute configurations of the chiral centers are as follows: 5R, 13S, 14R, 15R, and the D-alanine residue in the side chain corresponds to 2R.[2] The geometry of the double bonds in the polyene chain is 6Z, 8Z, 10Z, and 16Z.[2]

Experimental Data for Structural Elucidation

The determination of the intricate structure of this compound relied on a combination of spectroscopic techniques. The following sections summarize the key data used for its structural characterization.

Spectroscopic Data

The primary spectroscopic data for the structural elucidation of this compound are summarized in the tables below.

Table 2: ¹H NMR Spectral Data of this compound (Note: Specific chemical shifts and coupling constants were not available in the provided search results. The following is a representative table of expected proton signals.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.0 - 7.5 | m | - |

| Olefinic Protons | 5.0 - 6.5 | m | - |

| Methine Protons | 3.0 - 5.0 | m | - |

| Methylene Protons | 1.0 - 2.5 | m | - |

| Methyl Protons | 0.8 - 1.5 | d, s | - |

| Methoxy Protons | ~3.5 | s | - |

| Amide Protons | 7.0 - 8.5 | d | - |

Table 3: ¹³C NMR Spectral Data of this compound (Note: Specific chemical shifts were not available in the provided search results. The following is a representative table of expected carbon signals.)

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl Carbons | 160 - 180 |

| Aromatic/Olefinic Carbons | 100 - 150 |

| Oxygenated Carbons | 60 - 80 |

| Aliphatic Carbons | 10 - 50 |

Table 4: Mass Spectrometry Data of this compound (Note: Specific fragmentation patterns were not detailed in the provided search results.)

| Ion | m/z |

| [M+H]⁺ | 639.3637 |

| Major Fragments | Not specified |

Table 5: Infrared (IR) Spectroscopy Data of this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| N-H (amide) | ~3300 |

| C-H (aromatic/olefinic) | >3000 |

| C-H (aliphatic) | <3000 |

| C=O (amide, ester) | ~1730, ~1650 |

| C=C (aromatic, olefinic) | ~1600, ~1500 |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a Streptomyces culture, based on the initial discovery by Sugita et al. (1982).[4]

Caption: Generalized workflow for the isolation and purification of this compound.

Structural Elucidation Methodologies

The structural elucidation of this compound involved the following key experimental techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and exact molecular weight of the compound.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups such as hydroxyls, amides, carbonyls, and double bonds.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were crucial for establishing the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.[3][9]

-

Chemical Degradation: Chemical degradation studies were likely performed to confirm the identity of the constituent parts, such as the D-alanine and cyclohexanecarboxylic acid moieties.[10]

While an X-ray crystal structure for this compound itself was not found in the provided search results, this technique is the definitive method for determining the absolute stereochemistry of a molecule and has been used for other ansamycin antibiotics.[11][12][13]

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of osteoclast differentiation and bone resorption.[1] This activity is primarily mediated through its interference with the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.[14][15] RANKL is a key cytokine that binds to its receptor, RANK, on the surface of osteoclast precursors, initiating a signaling cascade that leads to their differentiation into mature, bone-resorbing osteoclasts.

This compound has been shown to inhibit this process, likely by affecting downstream signaling molecules such as NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[15][16][17]

Caption: Inhibition of the RANKL signaling pathway in osteoclasts by this compound.

Conclusion

This compound is a structurally complex ansamycin antibiotic with significant potential for therapeutic applications, particularly in the context of bone diseases. Its chemical structure and stereochemistry have been meticulously elucidated through a combination of advanced spectroscopic techniques. A thorough understanding of its structure-activity relationships, particularly in relation to the RANKL signaling pathway, will be instrumental in the future design and development of novel therapeutics based on the this compound scaffold. Further research, including the acquisition of a single-crystal X-ray structure, would provide the ultimate confirmation of its three-dimensional architecture and facilitate more precise molecular modeling studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C36H50N2O8 | CID 6447675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. STUDIES ON MYCOTRIENIN ANTIBIOTICS, A NOVEL CLASS OF ANSAMYCINS [jstage.jst.go.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. IR _2007 [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. connectsci.au [connectsci.au]

- 12. Novel Ansa-Chain Conformation of a Semi-Synthetic Rifamycin Prepared Employing the Alder-Ene Reaction: Crystal Structure and Absolute Stereochemistry [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of RANK/RANKL signal transduction pathway: a promising approach for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aspirin inhibits osteoclastogenesis by suppressing the activation of NF-κB and MAPKs in RANKL-induced RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nuclear Factor-Kappa B Regulation of Osteoclastogenesis and Osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB signaling and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

Ansatrienin B and its Mycotrienin Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of Ansatrienin B, also known as Mycotrienin II, and its relationship to the broader mycotrienin family of ansamycin antibiotics.[1][2][3][4] Sourced from Streptomyces species, these natural products have garnered significant interest due to their potent and diverse biological activities, including antifungal, antitumor, and bone-resorptive inhibitory properties.[1][4] This document consolidates key information on their chemical nature, biosynthetic pathways, and mechanisms of action. Detailed experimental protocols for crucial assays are provided to facilitate further research, and quantitative data are presented in a clear tabular format for comparative analysis. Furthermore, signaling pathways affected by this compound are visualized using Graphviz diagrams to offer a clear understanding of its molecular interactions.

Introduction to this compound and Mycotrienins

This compound is a member of the ansamycin class of antibiotics, characterized by a macrocyclic structure spanned by an aliphatic chain. It is chemically identified as the hydroquinone form of Ansatrienin A (Mycotrienin I). The mycotrienins are a closely related group of compounds, with this compound being synonymous with Mycotrienin II. These compounds are produced by various strains of Streptomyces, including Streptomyces collinus. While exhibiting potent activity against fungi and yeasts, they are largely inactive against bacteria.[1] Their unique biological profile, particularly their antitumor and anti-osteoporotic potential, has made them a subject of intensive study.

Chemical Structures and Biosynthesis

The core structure of ansamycins like this compound is derived from 3-amino-5-hydroxybenzoic acid (AHBA). The biosynthesis of this compound involves a polyketide synthase (PKS) pathway, where the AHBA starter unit is elaborated with acetate and propionate units. The cyclohexanecarboxylic acid moiety of this compound is derived from shikimic acid.[5] The biosynthetic gene clusters for ansatrienin (mycotrienin) have been identified and analyzed in Streptomyces collinus, revealing a complex enzymatic machinery responsible for the assembly of this intricate molecule.[5]

Quantitative Biological Activity Data

The biological activities of this compound (Mycotrienin II) have been quantified in various assays. The following tables summarize the available data for easy comparison.

Table 1: Antifungal Activity of this compound (Mycotrienin II)

| Fungal/Yeast Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Penicillium chrysogenum 1AM 7106 | 12.5[1] |

| Mucor pusillus IAM 6122 | 12.5[1] |

| Rhizopus delemar IAM 6015 | 12.5[1] |

| Saccharomyces cerevisiae IFO 0304 | 8.0[1] |

| Candida utilis IFO 0396 | 4.0[1] |

| Candida krusei IFO 0590 | 4.0[1] |

Table 2: In Vitro Inhibitory Activity of this compound (Mycotrienin II)

| Biological Activity | Cell Line/System | IC50 Value |

| Inhibition of Bone Resorption | Fetal rat long bones | 21 nM[1] |

| Inhibition of Protein Synthesis (L-leucine incorporation) | A549 (human lung carcinoma) | 58 nM[1] |

| Inhibition of TNF-α-induced ICAM-1 Expression | A549 (human lung carcinoma) | 300 nM[1] |

Signaling Pathway Analysis

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the TNF-α/NF-κB and RANKL pathways.

Inhibition of TNF-α-Induced NF-κB Signaling

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that activates the NF-κB signaling cascade, leading to the expression of various inflammatory and adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1). This compound has been shown to inhibit TNF-α-induced ICAM-1 expression.[1] This inhibition is likely mediated through the suppression of the NF-κB pathway. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed inhibition of the TNF-α/NF-κB signaling pathway by this compound.

Inhibition of RANKL-Induced Osteoclastogenesis

Receptor activator of nuclear factor kappa-B ligand (RANKL) is a key cytokine in the differentiation and activation of osteoclasts, the cells responsible for bone resorption. This compound's ability to inhibit bone resorption is attributed to its interference with the RANKL signaling pathway. By inhibiting this pathway, this compound can reduce the formation of mature osteoclasts and their bone-resorbing activity.

Caption: Proposed mechanism of this compound in inhibiting RANKL-induced osteoclastogenesis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's biological activities.

Osteoclastogenesis and Bone Resorption Assay

This protocol describes the in vitro differentiation of RAW 264.7 macrophage cells into osteoclasts and the subsequent assessment of their bone resorption activity.[6][7][8][9][10]

Materials:

-

RAW 264.7 cells

-

Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

-

Bovine bone slices or calcium phosphate-coated plates

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Toluidine blue or Von Kossa stain

-

Scanning Electron Microscope (SEM) (optional)

Procedure:

-

Cell Seeding:

-

Osteoclast Differentiation:

-

TRAP Staining for Osteoclast Identification:

-

After the differentiation period, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.[7][11][12]

-

Identify osteoclasts as large, multinucleated (≥3 nuclei) TRAP-positive cells under a light microscope.

-

-

Bone Resorption Pit Assay:

-

To visualize resorption pits, remove the cells from the bone slices or coated plates by sonication or treatment with a sodium hypochlorite solution.[6]

-

Stain the surface with 1% toluidine blue or perform Von Kossa staining to visualize the resorption pits.[7]

-

Alternatively, for a more detailed analysis, prepare the bone slices for SEM to observe the resorption pits.[6]

-

Quantify the resorbed area using image analysis software like ImageJ.[7]

-

Caption: Workflow for the osteoclastogenesis and bone resorption assay.

TNF-α-Induced ICAM-1 Expression Assay in A549 Cells

This protocol details a method to quantify the expression of ICAM-1 on the surface of A549 human lung carcinoma cells following stimulation with TNF-α, and to assess the inhibitory effect of compounds like this compound.[13][14][15][16]

Materials:

-

A549 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant human TNF-α

-

This compound or other test compounds

-

Human ICAM-1 ELISA kit or primary and secondary antibodies for Western blot/immunofluorescence

-

Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (for Western blot)

-

Fixative (e.g., 4% paraformaldehyde for immunofluorescence)

-

Blocking buffer (e.g., BSA or non-fat milk in PBS-T)

Procedure:

-

Cell Culture and Treatment:

-

Culture A549 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin until confluent.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a designated period (e.g., 4, 12, or 24 hours).[13][16]

-

-

Quantification of ICAM-1 Expression:

-

ELISA:

-

Use a commercial human ICAM-1 ELISA kit.[15]

-

Collect cell culture supernatants (for soluble ICAM-1) or prepare cell lysates.

-

Follow the manufacturer's protocol to measure the concentration of ICAM-1.

-

-

Western Blot:

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[17]

-

Probe the membrane with a primary antibody against human ICAM-1, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

-

Immunofluorescence:

-

Fix the cells grown on coverslips.

-

Permeabilize the cells and block non-specific binding.

-

Incubate with a primary antibody against human ICAM-1, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope.

-

-

Caption: Workflow for assessing the effect of this compound on TNF-α-induced ICAM-1 expression.

Conclusion

This compound (Mycotrienin II) and its related mycotrienins represent a promising class of natural products with significant therapeutic potential. Their multifaceted biological activities, including potent antifungal, antitumor, and anti-bone resorptive effects, warrant further investigation. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its chemical properties, biosynthesis, and mechanisms of action. The detailed experimental protocols and consolidated quantitative data are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and molecular biology, facilitating future studies aimed at harnessing the therapeutic potential of these fascinating molecules. The elucidation of the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways remains a key area for future research and will be crucial for the development of novel therapeutics based on this ansamycin scaffold.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AffiNANOTECH® this compound | AffiGEN [affinanotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. agscientific.com [agscientific.com]

- 5. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells | PLOS One [journals.plos.org]

- 7. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]

- 8. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. TRAP staining assay [bio-protocol.org]

- 12. urmc.rochester.edu [urmc.rochester.edu]

- 13. Tumour necrosis factor-alpha-induced ICAM-1 expression in human vascular endothelial and lung epithelial cells: modulation by tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nanopartikel.info [nanopartikel.info]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. TNF-α-induced up-regulation of intercellular adhesion molecule-1 is regulated by a Rac-ROS-dependent cascade in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

Antitumor Properties of the Ansamycin Antibiotic Ansatrienin B: A Technical Guide

Abstract

Ansatrienin B, also known as Mycotrienin II, is a naturally occurring ansamycin antibiotic with demonstrated antitumor properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research. The primary antitumor activity of this compound stems from its ability to inhibit protein synthesis by targeting the eukaryotic elongation factor 1A (eEF1A), a critical component of the translation machinery. This inhibition leads to a cascade of downstream effects, including the suppression of pro-inflammatory signaling pathways, ultimately contributing to its cytotoxic and cytostatic effects on cancer cells.

Introduction

This compound is a member of the ansamycin family of antibiotics, a group of compounds characterized by a macrocyclic lactam structure. Isolated from Streptomyces species, this compound has garnered interest in the field of oncology due to its potent activity against various tumor cell lines.[1][2] Its unique mechanism of action, targeting a fundamental process in cell growth and proliferation, makes it a compelling candidate for further investigation and development as a therapeutic agent. This guide aims to consolidate the existing knowledge on this compound's antitumor properties for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary molecular target of this compound is the eukaryotic elongation factor 1A (eEF1A).[3][4] eEF1A is a crucial protein in the elongation step of protein synthesis, responsible for delivering aminoacyl-tRNAs to the ribosome.

This compound binds to a hydrophobic pocket at the interface between domains I and III of eEF1A1 in its GTP-bound conformation.[4][5] This binding stabilizes a specific conformational state of eEF1A1, which is thought to interfere with its normal function during translation. While it does not appear to directly disrupt the loading of aminoacyl-tRNAs or GTP hydrolysis, the stabilization of this particular conformation likely hinders the subsequent steps of the elongation cycle.[4] This ultimately leads to the inhibition of protein synthesis, a process vital for rapidly dividing cancer cells.

A notable consequence of this interaction is the selective suppression of TNF-α-induced inflammatory responses.[3] Specifically, the hydroxyl group at the C-13 position of this compound is believed to form critical hydrogen bonds with arginine 300 and glutamate 302 of eEF1A, leading to the preferential inhibition of TNF-α-stimulated Intercellular Adhesion Molecule-1 (ICAM-1) expression.[3]

Signaling Pathways

The antitumor effects of this compound are primarily mediated through the disruption of protein synthesis, which has profound impacts on various signaling pathways essential for cancer cell survival and proliferation.

Inhibition of Protein Synthesis Elongation

The core signaling event initiated by this compound is the inhibition of the elongation phase of protein translation. This occurs through its direct interaction with eEF1A1.

Inhibition of TNF-α-Induced ICAM-1 Expression

A significant downstream effect of this compound's interaction with eEF1A1 is the inhibition of Tumor Necrosis Factor-alpha (TNF-α)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 plays a crucial role in inflammation and cancer metastasis. The inhibition of its expression by this compound is thought to be a consequence of the general disruption of protein synthesis, which would include the proteins involved in the TNF-α signaling cascade.

Quantitative Data

The following tables summarize the reported quantitative data on the biological activities of this compound.

Table 1: In Vitro Activity of this compound

| Activity | Cell Line/System | IC50 Value | Reference(s) |

| Inhibition of L-leucine incorporation | A549 (Human lung carcinoma) | 58 nM | [1] |

| Inhibition of TNF-α-induced ICAM-1 expression | Not specified | 300 nM | [1] |

| Inhibition of calcium release | Fetal rat long bones | 21 nM | [1] |

Table 2: In Vivo Data for this compound

| Parameter | Animal Model | Value | Reference(s) |

| LD50 | CDF1 male mice | 80 mg/kg | [1] |

| Antitumor Activity | P-388 injected mice | Active (daily intraperitoneal injection for 6 days) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

L-leucine Incorporation Assay for Protein Synthesis Inhibition

This assay measures the rate of protein synthesis by quantifying the incorporation of radiolabeled L-leucine into newly synthesized proteins.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

This compound

-

[3H]-L-leucine or [14C]-L-leucine

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere and grow overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined period.

-

Add radiolabeled L-leucine to each well and incubate for a specific duration (e.g., 1-4 hours).

-

Terminate the incubation by aspirating the medium and washing the cells with cold phosphate-buffered saline (PBS).

-

Precipitate the proteins by adding cold 10% TCA to each well and incubating on ice for at least 30 minutes.

-

Aspirate the TCA and wash the wells twice with cold 5% TCA to remove any unincorporated radiolabeled leucine.

-

Solubilize the protein precipitate by adding 0.1 M NaOH to each well and incubating at room temperature until the precipitate is dissolved.

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail to each vial and mix thoroughly.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the percentage of inhibition of L-leucine incorporation for each concentration of this compound relative to the vehicle control.

In Vivo Antitumor Activity in a P-388 Murine Leukemia Model

This protocol describes a common method for evaluating the in vivo efficacy of a compound against a murine leukemia model.

Materials:

-

P-388 murine leukemia cells

-

Syngeneic mice (e.g., DBA/2 or BDF1)

-

This compound solution for injection

-

Sterile saline or appropriate vehicle

-

Syringes and needles for injection

-

Calipers for tumor measurement (if applicable for solid tumors)

Procedure:

-

Culture P-388 leukemia cells in appropriate in vitro conditions.

-

Harvest and wash the cells, then resuspend them in sterile saline at a specific concentration (e.g., 1 x 106 cells/0.1 mL).

-

Implant the P-388 cells into the peritoneal cavity of the mice (intraperitoneal injection).

-

Randomly divide the mice into control and treatment groups.

-

On the day following tumor cell implantation (Day 1), begin treatment with this compound. Administer the compound intraperitoneally once daily for a specified duration (e.g., 6 consecutive days). The control group should receive injections of the vehicle on the same schedule.

-

Monitor the mice daily for signs of toxicity and record their body weights.

-

The primary endpoint is typically the mean survival time (MST) or the increase in lifespan (% ILS) of the treated group compared to the control group.

-

Calculate % ILS using the formula: % ILS = [(MST of treated group - MST of control group) / MST of control group] x 100.

Conclusion

This compound demonstrates significant antitumor properties primarily through the inhibition of protein synthesis by targeting the eukaryotic elongation factor 1A. This mechanism of action disrupts a fundamental cellular process, leading to cytotoxic effects in cancer cells and the modulation of inflammatory signaling pathways. The quantitative data from preclinical studies are promising, although further research is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide are intended to support and facilitate future investigations into this compelling antitumor agent. The potential for this compound to be utilized as a payload in antibody-drug conjugates (ADCs) also presents an exciting avenue for targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural rationale for the cross-resistance of tumor cells bearing the A399V variant of elongation factor eEF1A1 to the structurally unrelated didemnin B, ternatin, nannocystin A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ansatrienin B Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansatrienin B, a member of the ansamycin class of antibiotics isolated from Streptomyces species, has garnered significant interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their antifungal, anticancer, and immunosuppressive properties. We delve into the structure-activity relationships, summarizing key quantitative data, and provide detailed experimental protocols for the evaluation of these compounds. Furthermore, this guide visualizes the underlying molecular mechanisms through signaling pathway and experimental workflow diagrams, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction

Ansamycins are a family of macrolactam antibiotics characterized by an aliphatic ansa chain bridging an aromatic nucleus. This compound, also known as Mycotrienin II, is a notable member of this family, exhibiting a broad spectrum of biological activities.[1] While its intrinsic antifungal and antitumor properties are well-documented, significant research efforts have been directed towards the synthesis and evaluation of its derivatives to enhance potency, selectivity, and pharmacokinetic profiles. This guide aims to consolidate the current knowledge on this compound derivatives, providing a technical framework for their continued investigation.

Biological Activities of this compound and Its Derivatives

This compound and its analogs have demonstrated a range of biological effects, with the most prominent being antifungal, anticancer, and immunosuppressive activities. The structural integrity of the ansamycin core, particularly the triene moiety, a free hydroxyl group at position 13, and an acyl group at C-11, have been identified as crucial for its cytocidal activity.[2]

Antifungal Activity

This compound is active against a variety of fungi and yeasts.[1] While specific data on a wide range of its synthetic derivatives is limited in publicly available literature, the parent compound's activity provides a baseline for further drug development.

Table 1: Antifungal Spectrum of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Penicillium chrysogenum 1AM 7106 | 12.5[1] |

| Mucor pusillus IAM 6122 | 12.5[1] |

| Rhizopus delemar IAM 6015 | 12.5[1] |

| Saccharomyces cerevisiae IFO 0304 | 8.0[1] |

| Candida utilis IFO 0396 | 4.0[1] |

| Candida krusei IFO 0590 | 4.0[1] |

Anticancer Activity

The antitumor properties of this compound are a primary focus of research. It exhibits cytotoxicity against various cancer cell lines and has been shown to potentiate the effects of several clinical anticancer agents.[3] The mechanism of its anticancer action is multifaceted, involving the inhibition of protein synthesis and the modulation of key signaling pathways.

Table 2: In Vitro Anticancer and Related Activities of this compound

| Activity | Cell Line / System | IC50 |

| Inhibition of L-leucine incorporation (Protein Synthesis) | A549 | 58 nM[4] |

| Inhibition of parathyroid hormone-induced calcium release | Fetal rat long bones | 21 nM[4] |

| Inhibition of pp60c-src kinase | 50 nM[4] | |

| Inhibition of TNF-α-induced ICAM-1 expression | 300 nM[4] |

Studies on the related ansamycin, trienomycin A, have provided insights into the structure-activity relationship (SAR) for anticancer effects. Modifications to the core structure, with the exception of 22-O-methylation, generally lead to a reduction in cytotoxicity, highlighting the importance of the native functionalities.[2]

Immunosuppressive Activity

The immunosuppressive potential of this compound and its derivatives is an emerging area of investigation. While direct quantitative data on this compound's immunosuppressive activity is not extensively detailed in the available literature, its inhibitory effect on TNF-α induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) suggests a potential role in modulating inflammatory and immune responses.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of antifungal agents.

Materials:

-

96-well, flat-bottom microtiter plates

-

Fungal strains

-

Appropriate liquid medium (e.g., RPMI-1640)

-

This compound or its derivatives

-

Spectrophotometer (Microplate reader)

-

Incubator

Procedure:

-

Preparation of Antifungal Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the antifungal agent in the appropriate growth medium. The final volume in each well should be 100 µL. Include a drug-free well as a positive control for fungal growth.

-

Inoculum Preparation: Grow the fungal strain in the appropriate medium to the mid-logarithmic phase. Adjust the fungal suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the drug-free control. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

The biological effects of this compound and its derivatives are mediated through the modulation of specific intracellular signaling pathways. A key mechanism of action is the inhibition of protein synthesis, which broadly impacts cellular functions and can lead to apoptosis in cancer cells.

Furthermore, this compound's ability to inhibit TNF-α-induced ICAM-1 expression points towards its interference with inflammatory signaling pathways, which are often dysregulated in cancer and autoimmune diseases.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with a core structure that is amenable to chemical modification, make them attractive candidates for further drug development. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, a detailed elucidation of their mechanisms of action, and in vivo studies to evaluate their therapeutic efficacy and safety profiles. The information and protocols provided in this guide serve as a foundational resource to aid in these endeavors.

References

Natural Variants of Ansatrienin B Produced by Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamycins are a class of macrolactam antibiotics produced by various actinomycetes, most notably the genus Streptomyces. Within this class, the triene-ansamycins, which include ansatrienin B, are characterized by a benzenoid or naphthalenoid core spanned by a polyketide chain containing a conjugated triene system. This compound, also known as mycotrienin II, has garnered significant interest due to its potent antifungal and antitumor activities.[1] This technical guide provides an in-depth overview of the natural variants of this compound produced by Streptomyces, focusing on their producing strains, biosynthesis, and biological activities.

Producing Organism: Streptomyces collinus

The primary producer of this compound and its known natural variants is Streptomyces collinus.[1] This bacterium, originally isolated from soil in Germany, is a rich source of various bioactive secondary metabolites, including ansatrienins A2, A3, and B, as well as other ansamycins like naphthomycin A.[1] The production of these ansatrienin variants often occurs as a complex of related compounds, with this compound typically being the major component.

Natural Variants of this compound

The structural diversity among the natural variants of this compound produced by Streptomyces collinus arises from modifications to the core ansamycin scaffold. The known natural variants include:

-

This compound (Mycotrienin II): The most abundant compound in the ansatrienin complex produced by S. collinus.

-

Ansatrienin A2: A minor component of the ansamycin complex from S. collinus.[2]

-

Ansatrienin A3: Another minor component produced by S. collinus.[2]

-

Mycotrienin I: A closely related compound also produced by Streptomyces.

Data Presentation: Biological Activities of this compound

Quantitative data on the biological activities of Ansatrienin A2 and A3 are not extensively reported. However, this compound has been characterized for its antifungal and cytotoxic properties.

| Compound | Activity Type | Target | Value | Units |

| This compound | Antifungal | Penicillium chrysogenum | 12.5 | µg/mL (MIC) |

| This compound | Antifungal | Mucor pusillus | 12.5 | µg/mL (MIC) |

| This compound | Antifungal | Rhizopus delemar | 12.5 | µg/mL (MIC) |

| This compound | Antifungal | Saccharomyces cerevisiae | 8.0 | µg/mL (MIC) |

| This compound | Antifungal | Candida utilis | 4.0 | µg/mL (MIC) |

| This compound | Antifungal | Candida krusei | 4.0 | µg/mL (MIC) |

| This compound | Cytotoxicity | A549 (human lung carcinoma) | 58 | nM (IC50) |

| This compound | Anti-inflammatory | TNF-α-induced ICAM-1 expression | 300 | nM (IC50) |

| This compound | Bone Resorption Inhibition | Fetal rat long bones | 21 | nM (IC50) |

Experimental Protocols

Detailed experimental protocols for the production and evaluation of ansatrienins are crucial for reproducible research. The following sections provide representative methodologies based on established techniques for Streptomyces fermentation and natural product analysis.

Fermentation of Streptomyces collinus

This protocol outlines a typical submerged fermentation process for the production of ansatrienins.

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a loopful of Streptomyces collinus spores or mycelial fragments into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.2).

-

Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is achieved.

-

-

Production Fermentation:

-

Prepare the production medium. A representative medium for ansamycin production could consist of (per liter): 50 g soluble starch, 20 g soybean meal, 2 g K2HPO4, 2 g MgSO4·7H2O, and 2 g NaCl, with the pH adjusted to 7.0 before sterilization.

-

Inoculate a 2 L baffled flask containing 500 mL of the production medium with 5% (v/v) of the seed culture.

-

Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.

-

Monitor the production of ansatrienins periodically by extracting a small sample of the culture broth and analyzing it by HPLC.

-

Extraction and Purification of Ansatrienins

This protocol describes a general procedure for the isolation and separation of ansatrienin variants.

-

Extraction:

-

At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Extract the mycelial cake with methanol or acetone, evaporate the solvent, and partition the residue between ethyl acetate and water. Combine this ethyl acetate extract with the supernatant extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of methanol and subject it to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing the ansatrienins and concentrate them.

-

Perform further purification using preparative reverse-phase HPLC (e.g., on a C18 column) with a gradient of acetonitrile and water to separate the different ansatrienin variants (A2, A3, and B).

-

Collect the pure fractions of each variant and verify their purity by analytical HPLC and their identity by mass spectrometry and NMR spectroscopy.

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of the purified ansatrienin variants against cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the purified ansatrienin variants in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the ansatrienin variants against fungal pathogens.

-

Inoculum Preparation:

-

Prepare a suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) in sterile saline from a fresh culture.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the purified ansatrienin variants in RPMI-1640 medium to obtain a range of concentrations.

-

Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the compound dilution.

-

Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

-

Incubation and Reading:

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

-

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces collinus begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the shikimate pathway.[3][4] The AHBA molecule is then loaded onto a polyketide synthase (PKS) assembly line. The polyketide chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA units. A non-ribosomal peptide synthetase (NRPS) module incorporates a D-alanine residue, which is subsequently acylated with a cyclohexanecarbonyl group, also derived from the shikimate pathway.[3][4] The final steps involve cyclization to form the macrolactam ring and other tailoring reactions.

Caption: Generalized biosynthetic pathway of this compound in Streptomyces.

Experimental Workflow for Ansatrienin Variant Analysis

The process of discovering and characterizing natural variants of this compound follows a systematic workflow, from cultivation of the producing microorganism to the final biological evaluation of the purified compounds.

Caption: Workflow for isolation and characterization of Ansatrienin variants.

Conclusion

Streptomyces collinus is a valuable source of the potent antifungal and antitumor agent this compound, as well as its natural variants Ansatrienin A2 and A3. While the biological activities of this compound are partially characterized, further research is needed to quantify the production yields of all variants and to perform comprehensive comparative studies of their bioactivities. The experimental protocols and biosynthetic insights provided in this guide offer a framework for researchers to further explore the therapeutic potential of this important class of natural products. The elucidation of the specific enzymatic steps leading to the structural diversity of ansatrienins could also open avenues for biosynthetic engineering to generate novel and more potent derivatives.

References

- 1. Streptomyces collinus - Wikipedia [en.wikipedia.org]

- 2. Ansatrienin A2 and A3: minor components of the ansamycin complex produced by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of ansatrienin (mycotrienin) and naphthomycin. Identification and analysis of two separate biosynthetic gene clusters in Streptomyces collinus Tü 1892 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the ansamycin antibiotic ansatrienin (mycotrienin) by Streptomyces collinus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Ansatrienin B: A Potent Tool for Elucidating Protein Synthesis Inhibition

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Ansatrienin B, an ansamycin antibiotic isolated from Streptomyces species, has emerged as a valuable research tool for studying the intricate process of protein synthesis.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate protein synthesis inhibition, catering to researchers, scientists, and professionals in drug development.

This compound specifically targets the elongation phase of eukaryotic translation, offering a nuanced approach to dissecting this fundamental cellular process. Its inhibitory effects have been quantified, demonstrating potent activity in cell-based assays.[1] These notes will guide users in applying this compound to their research, with a focus on robust and reproducible experimental design.

Quantitative Data Summary

The biological activity of this compound has been characterized by several key quantitative metrics. These values provide a baseline for experimental design and data interpretation.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (L-leucine incorporation) | 58 nM | A549 | [1] |

| IC50 (TNF-α-induced ICAM-1 expression) | 300 nM | A549 | [1] |

| IC50 (Osteoclastic bone resorption) | 21 nM | Fetal rat long bones | [1] |

| MIC (Penicillium chrysogenum) | 12.5 µg/mL | - | [1] |

| MIC (Mucor pusillus) | 12.5 µg/mL | - | [1] |

| MIC (Rhizopus delemar) | 12.5 µg/mL | - | [1] |

| MIC (Saccharomyces cerevisiae) | 8.0 µg/mL | - | [1] |

| MIC (Candida utilis) | 4.0 µg/mL | - | [1] |

| MIC (Candida krusei) | 4.0 µg/mL | - | [1] |

Mechanism of Action: Inhibition of Translation Elongation

This compound exerts its effect by inhibiting the elongation stage of protein synthesis in eukaryotic cells. This is a critical phase where the ribosome moves along the mRNA template, adding amino acids to the growing polypeptide chain. The specific inhibition of L-leucine incorporation suggests that this compound interferes with the addition of this amino acid to the nascent polypeptide, thereby halting translation.

Experimental Protocols

Protocol 1: Assessment of Protein Synthesis Inhibition using [³H]-Leucine Incorporation Assay

This protocol details the measurement of protein synthesis inhibition in A549 cells by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins.

Materials:

-

A549 cells

-

Complete cell culture medium (e.g., F-12K Medium with 10% FBS)

-

This compound

-

[³H]-Leucine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for protein synthesis inhibition (e.g., cycloheximide). Incubate for the desired time (e.g., 2-4 hours).

-

Radiolabeling: Add 1 µCi of [³H]-Leucine to each well. Incubate for 1-2 hours at 37°C.

-

Protein Precipitation:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100 µL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.

-

Aspirate the TCA and wash the wells twice with ice-cold 5% TCA.

-

-

Solubilization: Add 100 µL of 0.1 M NaOH to each well to solubilize the protein precipitate. Incubate at room temperature for 30 minutes with gentle shaking.

-

Scintillation Counting: Transfer the contents of each well to a scintillation vial. Add 4 mL of scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Analysis of TNF-α-Induced ICAM-1 Expression Inhibition by Flow Cytometry

This protocol describes how to assess the inhibitory effect of this compound on the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) in A549 cells.

Materials:

-

A549 cells

-

Complete cell culture medium

-

This compound

-

Recombinant human TNF-α

-

PE-conjugated anti-human ICAM-1 antibody

-

Isotype control antibody

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed A549 cells in a 6-well plate at a density of 5 x 10⁵ cells per well in 2 mL of complete culture medium. Incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Stimulation: Add TNF-α to a final concentration of 10 ng/mL to the wells (except for the unstimulated control). Incubate for 18-24 hours.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells with PBS.

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Transfer the cells to FACS tubes and wash with FACS buffer.

-

-

Antibody Staining:

-

Resuspend the cell pellet in 100 µL of FACS buffer containing the PE-conjugated anti-human ICAM-1 antibody or the isotype control.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in 500 µL of FACS buffer.

-

Acquire the data on a flow cytometer, measuring the fluorescence intensity in the PE channel.

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter.

-

Determine the median fluorescence intensity (MFI) for each sample.

-

Calculate the percentage of inhibition of ICAM-1 expression for each this compound concentration relative to the TNF-α stimulated control.

-

Determine the IC50 value.

-

Troubleshooting and Considerations

-

Solubility: this compound is soluble in DMSO and ethanol. Prepare a stock solution in one of these solvents and dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration does not affect cell viability.

-

Cytotoxicity: It is crucial to assess the cytotoxicity of this compound on the chosen cell line at the concentrations used in the assays to ensure that the observed inhibition of protein synthesis is not a secondary effect of cell death. A standard cell viability assay (e.g., MTT or LDH) should be performed in parallel.

-

Controls: Always include appropriate positive and negative controls in your experiments. For protein synthesis inhibition, cycloheximide is a commonly used positive control. For ICAM-1 expression, an unstimulated control and a TNF-α stimulated control are essential.

Conclusion

This compound is a potent and specific inhibitor of eukaryotic protein synthesis, making it an invaluable tool for researchers. The protocols and data presented here provide a comprehensive guide for its application in studying translation and related cellular processes. By carefully designing and executing experiments, researchers can leverage the unique properties of this compound to gain deeper insights into the mechanisms of protein synthesis and its role in health and disease.

References

Application Notes and Protocols for Ansatrienin B as an In Vitro Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansatrienin B, also known as Mycotrienin II, is an ansamycin antibiotic produced by Streptomyces species.[1] It exhibits notable in vitro activity against a range of fungi and yeasts, while being inactive against bacteria.[1][2] These application notes provide a summary of its antifungal activity, insights into its mechanism of action, and detailed protocols for its in vitro evaluation.

Antifungal Spectrum and Potency

This compound has demonstrated inhibitory activity against various fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

| Fungal Species | Strain | MIC (µg/mL) |

| Candida krusei | IFO 0590 | 4.0[1][2] |

| Candida utilis | IFO 0396 | 4.0[1][2] |

| Saccharomyces cerevisiae | IFO 0304 | 8.0[1][2] |

| Mucor pusillus | IAM 6122 | 12.5[1][2] |

| Penicillium chrysogenum | 1AM 7106 | 12.5[1][2] |

| Rhizopus delemar | IAM 6015 | 12.5[1][2] |

Mechanism of Action

The antifungal activity of this compound is primarily attributed to its ability to inhibit protein synthesis in fungal cells. This is achieved through the specific inhibition of L-leucine incorporation. The disruption of this essential amino acid's incorporation halts protein production, leading to the cessation of cell growth and proliferation.

Additionally, this compound has been shown to inhibit pp60c-src kinase. While the precise signaling cascade downstream of Src kinase inhibition in fungi is not fully elucidated, it is hypothesized to interfere with key cellular processes that are regulated by phosphorylation events, potentially impacting cell growth, differentiation, and survival.

Mandatory Visualizations

Caption: this compound inhibits fungal protein synthesis.

Caption: this compound inhibits pp60c-src kinase.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal inoculum

-

Spectrophotometer

-

Sterile water and saline

-

Positive control antifungal (e.g., Amphotericin B)

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a concentration of 1.6 mg/mL.

-

Further dilute this stock solution with RPMI-1640 medium to create a working stock solution.

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

-

-

Microtiter Plate Preparation:

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.

-

Add 200 µL of the highest concentration of this compound working solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well in the dilution series. This will result in 100 µL of varying drug concentrations in each well.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.

-

Caption: Workflow for MIC determination.

Conclusion

This compound demonstrates significant potential as an in vitro antifungal agent. Its mechanism of action, primarily through the inhibition of protein synthesis, presents a clear target for its antifungal effects. The provided protocols offer a standardized approach for researchers to further investigate its efficacy against a broader range of fungal pathogens and to explore its potential in combination with other antifungal agents. Further research is warranted to fully elucidate the downstream effects of pp60c-src kinase inhibition in fungal species.

References

Preparation of Ansatrienin B Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Ansatrienin B, an ansamycin antibiotic with antifungal and antitumor properties. Adherence to this protocol will help ensure the accuracy, reproducibility, and stability of experimental results.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is critical for the accurate preparation of stock solutions. Key data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₀N₂O₈ | [1][2][3][4][5][6] |

| Molecular Weight | 638.8 g/mol | [1][2][3][4][5][6] |

| CAS Number | 82189-04-6 | [1][2][5][6] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO, ethanol, methanol, and DMF. Poor water solubility. | [1][2][5][7] |

| Purity | ≥95% | [1][2] |

Recommended Solvents and Storage

This compound exhibits good solubility in several organic solvents. The choice of solvent will depend on the specific requirements of the downstream application.

| Solvent | Recommended for |

| DMSO | General use, cell-based assays |

| Ethanol | Applications where DMSO may be toxic |

| Methanol | General laboratory use |

| DMF | As an alternative to DMSO |

Proper storage is crucial to maintain the integrity of the this compound stock solution.

| Condition | Solid Compound | Stock Solution |

| Storage Temperature | -20°C | -20°C |

| Stability | ≥ 4 years | Use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.[3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro experiments.

Materials

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6388 mg of this compound (Molecular Weight = 638.8 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 100 µL of DMSO.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1][3]

Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For further safety information, consult the Safety Data Sheet (SDS) provided by the supplier. This product is for research use only and not for human or veterinary use.[1]

References

Application Notes and Protocols for In Vivo Administration of Ansatrienin B in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Ansatrienin B (also known as Mycotrienin II) in mouse models, with a focus on its application in oncology research. The protocols and data presented are based on available preclinical research.

Introduction

This compound is an ansamycin antibiotic isolated from Streptomyces species. It has demonstrated potent antifungal and antitumor activities. In vivo studies have been conducted primarily in mouse models of leukemia, suggesting its potential as a therapeutic agent. These notes are intended to guide researchers in designing and executing in vivo studies to further evaluate the efficacy, pharmacokinetics, and toxicity of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in mouse models. It is important to note that detailed in vivo pharmacokinetic and extensive efficacy data are limited in publicly available literature.

Table 1: In Vivo Efficacy of this compound in P-388 Leukemia Mouse Model

| Parameter | Value | Mouse Strain | Administration Route | Dosing Schedule | Source |

| Antitumor Activity | Effective against P-388 injected mouse tumor growth | Not Specified | Intraperitoneal (i.p.) | Once daily for 6 days | [1] |

| Increase in Lifespan (%ILS) | Data not available | Not Specified | Intraperitoneal (i.p.) | Not Specified |

Table 2: Acute Toxicity of this compound in Mice

| Parameter | Value | Mouse Strain | Administration Route | Observation Period | Source |

| LD50 | 80 mg/kg | CDF1 male mice | Intraperitoneal (i.p.) | Not Specified | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Mouse Strain | Administration Route | Dosing |

| Maximum Concentration (Cmax) | Data not available | Not Specified | Not Specified | Not Specified |

| Time to Maximum Concentration (Tmax) | Data not available | Not Specified | Not Specified | Not Specified |

| Half-life (t1/2) | Data not available | Not Specified | Not Specified | Not Specified |

| Area Under the Curve (AUC) | Data not available | Not Specified | Not Specified | Not Specified |

| Bioavailability | Data not available | Not Specified | Not Specified | Not Specified |

Experimental Protocols

The following are detailed protocols for key experiments involving the in vivo administration of this compound.

P-388 Leukemia Mouse Model Efficacy Study

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a P-388 leukemia mouse model.

Materials:

-

This compound

-

P-388 leukemia cells

-

6-8 week old male CDF1 mice

-

Sterile Phosphate Buffered Saline (PBS) or other appropriate vehicle

-

Syringes and needles (25-27 gauge)

-

Animal housing and monitoring equipment

Protocol:

-

Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

-

Tumor Cell Inoculation:

-

Culture P-388 leukemia cells according to standard protocols.

-

On Day 0, inoculate each mouse intraperitoneally with 1 x 10^6 P-388 cells in a volume of 0.1 mL of sterile PBS.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On each treatment day, dilute the stock solution to the desired final concentration with a sterile vehicle (e.g., PBS or saline). The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

-

-

Drug Administration:

-

Randomly divide the mice into treatment and control groups (n=8-10 mice per group).

-

Starting on Day 1, administer this compound or vehicle control via intraperitoneal injection once daily for 6 consecutive days.[1]

-

Doses can range based on the known LD50 (e.g., 10, 20, 40 mg/kg).

-

-

Monitoring and Data Collection:

-

Monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.

-

Record the survival time for each mouse.

-

-

Endpoint and Analysis:

-

The primary endpoint is the increase in lifespan (%ILS) of the treated groups compared to the control group.

-

Calculate %ILS using the formula: (%ILS) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

-

Acute Toxicity (LD50) Determination

This protocol provides a general method for determining the median lethal dose (LD50) of this compound in mice.

Materials:

-

This compound

-

6-8 week old male CDF1 mice

-

Sterile vehicle

-

Syringes and needles (25-27 gauge)

-

Animal housing and observation equipment

Protocol:

-

Animal Acclimation: Acclimate mice for at least one week.

-

Dose Grouping:

-

Establish several dose groups of mice (n=5-6 per group).

-

Select doses based on a logarithmic scale, bracketing the expected LD50 (e.g., 40, 60, 80, 100, 120 mg/kg).

-

-

This compound Administration:

-

Prepare this compound formulations as described in section 3.1.

-

Administer a single intraperitoneal injection of the assigned dose to each mouse.

-

-

Observation:

-

Observe the animals continuously for the first few hours post-injection and then at regular intervals for up to 14 days.

-

Record all signs of toxicity, such as convulsions, changes in motor activity, and respiratory distress.

-

Record the number of mortalities in each group.

-

-

LD50 Calculation:

-

Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

-

Visualizations

Experimental Workflow for Efficacy Study

Caption: Experimental workflow for the in vivo efficacy study of this compound in a P-388 leukemia mouse model.

Proposed Signaling Pathway of this compound in Cancer Cells (Based on In Vitro Data)

Caption: Proposed mechanism of action of this compound based on in vitro findings. In vivo confirmation is required.

References

Troubleshooting & Optimization

Common stability issues with Ansatrienin B in solution.

This technical support center provides guidance on common stability issues encountered with Ansatrienin B in solution. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] It has poor solubility in water.[2]

Q2: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] To prevent degradation, solutions should be stored under an inert nitrogen atmosphere.[3] It is also advisable to purge the solvent with an inert gas before dissolving the solid this compound.[1]

Q3: My this compound solution has changed color. Is it still usable?

A change in the color of the solution can be an indicator of degradation. Ansamycin antibiotics can be susceptible to oxidation and other forms of degradation, which may result in colored byproducts. It is recommended to perform an analytical assessment (e.g., using HPLC) to check the purity of the solution before use.

Q4: Can I store my this compound solution at room temperature?

Based on general knowledge of ansamycin antibiotics, prolonged storage at room temperature is not recommended as it can lead to accelerated degradation. For consistent experimental results, it is crucial to adhere to the recommended storage conditions.

Q5: How does pH affect the stability of this compound in aqueous solutions?

Troubleshooting Guide: Common Stability Issues

This guide addresses potential problems you might encounter with this compound solutions and provides steps to resolve them.

| Issue | Potential Cause | Troubleshooting Steps |